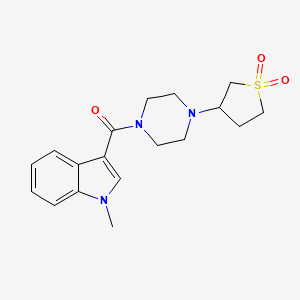
3-(3-methoxy-1,2-oxazol-5-yl)-N-(1,3-thiazol-2-yl)propanamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-(3-methoxy-1,2-oxazol-5-yl)-N-(1,3-thiazol-2-yl)propanamide is a synthetic organic compound that features both oxazole and thiazole rings. These heterocyclic structures are known for their diverse biological activities and applications in medicinal chemistry. The compound’s unique structure suggests potential utility in various scientific research fields.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-(3-methoxy-1,2-oxazol-5-yl)-N-(1,3-thiazol-2-yl)propanamide typically involves the formation of the oxazole and thiazole rings followed by their coupling with a propanamide moiety. Common synthetic routes may include:
Oxazole Formation: Starting from a suitable precursor, such as an α-haloketone, which reacts with hydroxylamine to form the oxazole ring.
Thiazole Formation: Using a thioamide and an α-haloketone to construct the thiazole ring.
Coupling Reaction: The final step involves coupling the oxazole and thiazole rings with a propanamide group under appropriate conditions, such as using a coupling reagent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide).
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of automated synthesis equipment and stringent quality control measures.
化学反応の分析
Types of Reactions
3-(3-methoxy-1,2-oxazol-5-yl)-N-(1,3-thiazol-2-yl)propanamide can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a hydroxyl or carbonyl group.
Reduction: The amide group can be reduced to an amine.
Substitution: The heterocyclic rings can undergo substitution reactions with electrophiles or nucleophiles.
Common Reagents and Conditions
Oxidation: Reagents like PCC (pyridinium chlorochromate) or KMnO₄ (potassium permanganate).
Reduction: Reagents like LiAlH₄ (lithium aluminium hydride) or NaBH₄ (sodium borohydride).
Substitution: Conditions may vary depending on the substituent, but common reagents include halogens, acids, and bases.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the methoxy group may yield a hydroxyl or carbonyl derivative.
科学的研究の応用
Chemistry: As a building block for more complex molecules.
Biology: As a probe to study biological processes involving oxazole and thiazole rings.
Medicine: Potential therapeutic applications due to its unique structure.
Industry: Use in the synthesis of advanced materials or as a catalyst in chemical reactions.
作用機序
The mechanism of action of 3-(3-methoxy-1,2-oxazol-5-yl)-N-(1,3-thiazol-2-yl)propanamide would depend on its specific application. Generally, compounds with oxazole and thiazole rings can interact with various molecular targets, such as enzymes or receptors, through hydrogen bonding, hydrophobic interactions, and π-π stacking.
類似化合物との比較
Similar Compounds
3-(1,2-oxazol-5-yl)-N-(1,3-thiazol-2-yl)propanamide: Lacks the methoxy group.
3-(3-methoxy-1,2-oxazol-5-yl)-N-(1,3-thiazol-2-yl)butanamide: Has a butanamide group instead of propanamide.
Uniqueness
The presence of both methoxy and thiazole groups in 3-(3-methoxy-1,2-oxazol-5-yl)-N-(1,3-thiazol-2-yl)propanamide may confer unique biological activities and chemical reactivity compared to similar compounds.
特性
分子式 |
C10H11N3O3S |
|---|---|
分子量 |
253.28 g/mol |
IUPAC名 |
3-(3-methoxy-1,2-oxazol-5-yl)-N-(1,3-thiazol-2-yl)propanamide |
InChI |
InChI=1S/C10H11N3O3S/c1-15-9-6-7(16-13-9)2-3-8(14)12-10-11-4-5-17-10/h4-6H,2-3H2,1H3,(H,11,12,14) |
InChIキー |
BWRUQFGLEITQMU-UHFFFAOYSA-N |
正規SMILES |
COC1=NOC(=C1)CCC(=O)NC2=NC=CS2 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![{4-[(4-fluorophenyl)sulfonyl]piperazin-1-yl}[1-(1H-tetrazol-1-yl)cyclohexyl]methanone](/img/structure/B12174419.png)
![N-[2-(cyclohex-1-en-1-yl)ethyl]-2'-(2-methoxyethyl)-1'-oxo-1',4'-dihydro-2'H-spiro[cyclopentane-1,3'-isoquinoline]-4'-carboxamide](/img/structure/B12174427.png)
![N-{4-[(6-oxo-3-phenylpyridazin-1(6H)-yl)acetyl]phenyl}acetamide](/img/structure/B12174435.png)
![4-({[2-(2,4-Dichlorophenyl)-1,3-thiazol-4-yl]acetyl}amino)butanoic acid](/img/structure/B12174437.png)
![1-benzyl-N-{2-[(3-methylbut-2-enoyl)amino]ethyl}-1H-indole-3-carboxamide](/img/structure/B12174440.png)
![methyl N-{[6-oxo-3-(4-phenylpiperazin-1-yl)pyridazin-1(6H)-yl]acetyl}glycinate](/img/structure/B12174447.png)
![(3Z)-3-[2-(4-bromophenyl)-2-oxoethylidene]-1,3-dihydro-2H-indol-2-one](/img/structure/B12174465.png)


![N-{4-[(4-methylpyrimidin-2-yl)sulfamoyl]phenyl}-3-phenyl-5,6-dihydro-1,4-oxathiine-2-carboxamide](/img/structure/B12174476.png)
![N-([1,2,4]triazolo[4,3-a]pyridin-3-ylmethyl)-1H-indole-4-carboxamide](/img/structure/B12174499.png)
![1-[(4,8,8-trimethyl-2-oxo-7,8-dihydro-2H,6H-pyrano[3,2-g]chromen-3-yl)acetyl]piperidine-4-carboxylic acid](/img/structure/B12174506.png)
![N-(2-{[(2,5-dichlorophenyl)sulfonyl]amino}ethyl)-2,1,3-benzothiadiazole-4-sulfonamide](/img/structure/B12174510.png)
![4-(1-methyl-1H-indol-3-yl)-N-[3-(1H-1,2,4-triazol-3-yl)phenyl]butanamide](/img/structure/B12174512.png)
